![molecular formula C7H3BrN2O2 B11880832 6-Bromo-5-cyanonicotinic acid CAS No. 70416-51-2](/img/structure/B11880832.png)
6-Bromo-5-cyanonicotinic acid
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Overview
Description
6-Bromo-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.01 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-cyanonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution Reactions: Products include substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .
Comparison with Similar Compounds
Similar Compounds
5-Cyanonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-cyanonicotinic Acid: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.
6-Bromo-5-methylnicotinic Acid:
Uniqueness
6-Bromo-5-cyanonicotinic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis .
Biological Activity
6-Bromo-5-cyanonicotinic acid is a heterocyclic aromatic compound that belongs to the class of substituted nicotinic acids. Its unique structure, characterized by the presence of both bromine and cyano functional groups, positions it as a compound of interest in various biological and pharmacological studies. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
This compound has the molecular formula C6H4BrN2O2. The presence of the bromine atom at the 6-position and the cyano group at the 5-position significantly influences its reactivity and biological interactions. The compound is typically synthesized through various chemical methods, including bromination and subsequent reactions involving cyano groups.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines while maintaining low cytotoxicity in non-cancerous cells. This selectivity makes it a promising candidate for further development as an anticancer agent.
Case Study:
A study investigating the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential role in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADP)-dependent enzymes, which are crucial in various biochemical processes.
Table 1: Comparison of Enzyme Inhibition Potency
Compound | IC50 (µM) | Targeted Enzyme |
---|---|---|
This compound | 15 | NADP-dependent dehydrogenase |
5-Aminonicotinic acid | 25 | NADP-dependent dehydrogenase |
6-Amino-4-methylnicotinic acid | 30 | NADP-dependent dehydrogenase |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Receptor Binding: The bromine and cyano groups enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in cancer cells while sparing normal cells.
- Apoptosis Induction: Evidence suggests that treatment with this compound triggers apoptosis through mitochondrial pathways, characterized by cytochrome c release and caspase activation .
Comparative Studies
Comparative studies with structurally similar compounds reveal significant differences in biological activity:
Table 2: Biological Activity Comparison
Compound | Anticancer Activity | Enzyme Inhibition |
---|---|---|
This compound | High | Moderate |
5-Cyano-nicotinic acid | Moderate | Low |
6-Bromonicotinic acid | Low | High |
These comparisons highlight how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.
Properties
CAS No. |
70416-51-2 |
---|---|
Molecular Formula |
C7H3BrN2O2 |
Molecular Weight |
227.01 g/mol |
IUPAC Name |
6-bromo-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |
InChI Key |
BMPOVMSBQFFROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)C(=O)O |
Origin of Product |
United States |
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